Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid
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Overview
Description
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is an organic compound with the molecular formula C9H10O2. It is characterized by a bicyclic structure that includes a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for bicyclo[32These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification methods to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the bicyclic ring .
Scientific Research Applications
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. The bicyclic structure provides rigidity, affecting how the compound interacts with enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-2-ene-5-carboxylic acid
- Bicyclo[3.3.1]nonane-2,6-dione
- Bicyclo[4.2.1]non-2-ene-5-carboxylic acid
Uniqueness
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of a conjugated diene system. This structural feature imparts distinct reactivity patterns compared to other bicyclic compounds, making it valuable in synthetic organic chemistry .
Biological Activity
Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid is a bicyclic organic compound with significant potential in various fields, particularly in medicinal chemistry and biological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H10O2 and features a unique bicyclic structure that includes a carboxylic acid functional group. This structure is crucial for its reactivity and biological interactions. The compound is characterized by:
- Bicyclic Framework : Provides rigidity and influences molecular interactions.
- Carboxylic Acid Group : Engages in hydrogen bonding and ionic interactions, enhancing its reactivity with biological targets.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets within biological systems:
- Enzyme Interaction : The rigid bicyclic structure allows for specific binding to enzymes, potentially inhibiting or modulating their activity.
- Receptor Binding : The carboxylic acid moiety can participate in essential interactions with receptor sites, influencing signaling pathways.
Biological Activities
Recent studies have indicated several biological activities associated with this compound and its derivatives:
- Anticancer Activity : Preliminary research suggests that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including glioblastoma and hepatocellular carcinoma .
- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially acting against a range of pathogens.
- Pharmaceutical Applications : The compound is being investigated as a pharmaceutical intermediate due to its structural versatility and potential bioactivity .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer properties of this compound derivatives, researchers identified significant cytotoxic effects on glioblastoma cell lines (GBM). The study utilized various concentrations of the compound and measured cell viability through MTT assays, revealing a dose-dependent response.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of key metabolic enzymes by this compound derivatives in cancer cells. The results indicated that these compounds could effectively reduce enzyme activity linked to tumor growth.
Properties
IUPAC Name |
bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOICDQRSBEFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=CC1C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665680 |
Source
|
Record name | Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10497-57-1 |
Source
|
Record name | Bicyclo[3.2.1]octa-2,6-diene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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